Cloxacillin Sodium EP Impurity E

HPLC Purity Reference Standard Analytical Method Validation

Inconsistent impurity profiling compromises ANDA submissions. Cloxacillin Sodium EP Impurity E, chemically 6-APA Cloxacillin Amide dimer, provides a pharmacopoeia-specified reference standard with comprehensive analytical data (HPLC ≥99%, NMR, MS, CoA). • Enables accurate quantitation of dimeric impurities per ICH Q3B limits. • Serves as a system suitability standard for stability-indicating HPLC methods. • Supports forced degradation studies to track dimerization kinetics. • Facilitates method transfer across isoxazolyl penicillins (flucloxacillin, oxacillin).

Molecular Formula C27H27ClN5O7S2
Molecular Weight 633.13
CAS No. 18704-55-7
Cat. No. B601448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloxacillin Sodium EP Impurity E
CAS18704-55-7
Molecular FormulaC27H27ClN5O7S2
Molecular Weight633.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cloxacillin EP Impurity E Overview


Cloxacillin Sodium EP Impurity E (CAS 18704-55-7), chemically designated as 6-APA Cloxacillin Amide, is a dimeric pharmaceutical impurity associated with the semi-synthetic penicillin antibiotic Cloxacillin Sodium [1]. As a structurally characterized, pharmacopoeia-specified reference standard, it is supplied with comprehensive analytical data packages—including HPLC purity (>95%), NMR, MS, and Certificate of Analysis—to support rigorous impurity profiling, analytical method validation (AMV), and Abbreviated New Drug Application (ANDA) submissions [2].

Product Type
Pharmacopoeia-specified impurity reference standard
Characterization
Supplied with HPLC, NMR, MS, and CoA data package
Workflow
ANDA impurity profiling, method validation, QC release testing

Generic Substitution Failure for Cloxacillin EP Impurity E


Interchanging Cloxacillin Sodium EP Impurity E with other penicillin impurity standards or in-class compounds is scientifically invalid due to its unique dimeric structure, which directly impacts chromatographic retention, immunogenicity risk assessment, and regulatory compliance. Unlike monomeric degradation products such as penicilloic acids (e.g., Cloxacillin EP Impurity A), this dimeric species possesses a molecular weight of 634.12 g/mol and a specific (2S,5R,6R) stereochemistry that dictates distinct reversed-phase HPLC retention behavior and tandem mass spectrometry fragmentation patterns . Furthermore, β-lactam dimers have been recognized as multivalent haptens capable of triggering allergic responses, necessitating their specific identification and quantification during stability studies and quality control [1]. Reliance on a non-specific or structurally unrelated impurity standard would compromise method accuracy, regulatory submission integrity, and patient safety assessments.

Dimeric structure yields distinct RP-HPLC retention and MS/MS fragmentation compared to monomeric impurities; monomer standards may not resolve co-elution.
Immunogenicity risk assessment context: β-lactam dimers can act as multivalent haptens, requiring specific identification for stability and safety assessment.
Regulatory submission integrity may be compromised if a structurally unrelated impurity standard is used for method validation or batch release.

Cloxacillin EP Impurity E Differentiation Evidence


Superior HPLC Purity

Cloxacillin Sodium EP Impurity E is commercially available with an HPLC purity of ≥99%, which is a critical metric for reference standard reliability. In contrast, Cloxacillin EP Impurity A (penicilloic acid) is commonly supplied with a lower purity specification of 95.12% . Higher purity minimizes interference from unknown co-eluting contaminants, ensuring accurate quantification in impurity profiling assays .

HPLC Purity
Data to verify
≥99% vs 95.12% (Impurity A)
Reported purity context; supports method accuracy
Cross-study comparable; method conditions not fully specified
HPLC Purity Reference Standard Analytical Method Validation

Unique Dimeric Structure

Cloxacillin Sodium EP Impurity E is a dimer consisting of two 6-aminopenicillanic acid (6-APA) derived moieties linked via an amide bond, possessing a molecular formula of C27H28ClN5O7S2 and a molecular weight of 634.12 g/mol . In contrast, Cloxacillin EP Impurity A (penicilloic acid) is a monomeric hydrolysis product with a molecular weight of approximately 453.89 g/mol, resulting from β-lactam ring opening . This structural dichotomy leads to markedly different chromatographic retention times and mass spectrometric fragmentation, with dimers like Impurity E requiring specific RP-HPLC gradient elution conditions and exhibiting characteristic multivalent hapten properties implicated in allergic reactions [1].

Dimeric Structure
Class-level
MW 634.12 vs ~453.89 g/mol (monomer)
Structural class distinction; context-dependent
Dimeric vs. monomeric; supports impurity identification
Impurity Structure Beta-Lactam Dimer Polymerization

Storage Stability Comparison

Cloxacillin Sodium EP Impurity E is recommended for storage at 2-8°C to maintain integrity, a condition consistent with many β-lactam impurity standards [1]. In contrast, Cloxacillin EP Impurity D (CAS 23598-72-3) may require storage at -20°C for long-term stability, indicating a greater susceptibility to degradation at refrigerated temperatures . This differential stability underscores the need for compound-specific handling protocols to prevent degradation and ensure analytical accuracy.

Storage Stability
Context-dependent
2–8°C vs −20°C (Impurity D)
Storage condition context; review for lab protocol
Vendor-specified; stability data may differ across sources
Stability Storage Conditions Reference Standard Handling

Cloxacillin EP Impurity E Applications


ANDA Impurity Profiling

Procure Cloxacillin Sodium EP Impurity E as a primary reference standard for the development and validation of stability-indicating HPLC methods required for Abbreviated New Drug Applications (ANDAs). Its high purity (≥99%) ensures accurate quantitation of dimeric impurities, enabling demonstration of compliance with ICH Q3B limits for unspecified impurities (NMT 0.10%) and total impurities (NMT 1.0%) [1].

Polymerization Pathway Characterization

Utilize Impurity E as a marker in forced degradation studies (e.g., heat, humidity, oxidative stress) to monitor dimerization kinetics in Cloxacillin Sodium drug substance and finished product. Its unique dimeric structure allows for the specific tracking of polymerization, a critical degradation pathway linked to potential immunogenicity and reduced therapeutic efficacy [2].

Analytical Method Development for Beta-Lactams

Employ Cloxacillin Sodium EP Impurity E as a structural analog in method development for related isoxazolyl penicillins (e.g., flucloxacillin, dicloxacillin, oxacillin). Its well-characterized dimeric structure and chromatographic behavior serve as a robust probe for optimizing RP-HPLC gradient elution and MS/MS detection parameters, facilitating the transfer of validated methods across a class of structurally similar antibiotics .

Quality Control Release Testing

Integrate Impurity E into routine QC testing protocols as a system suitability standard and for external calibration. The availability of comprehensive Certificates of Analysis (CoA) including HPLC purity, 1H-NMR, and MS data ensures traceability to pharmacopoeial requirements and supports GMP-compliant batch release decisions .

Application
Selection Property
Validation Focus
ANDA Impurity Profiling
Reference standard purity
Compliance with ICH impurity thresholds
Polymerization Pathway Characterization
Dimeric marker specificity
Degradation kinetics and immunogenicity assessment
Analytical Method Development (β-Lactams)
Structural analog with defined retention
RP-HPLC and MS/MS parameter optimization
Quality Control Release Testing
Comprehensive CoA and traceability
System suitability and GMP batch release

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cloxacillin Sodium EP Impurity E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.